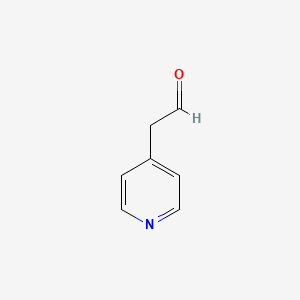

4-(6-Cloro-2-metilpirimidin-4-il)morfolina

Descripción general

Descripción

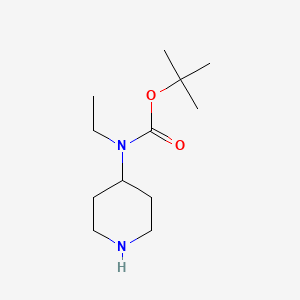

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, also known as 4-CMM, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. 4-CMM is a small molecule that can be used as a ligand to bind to biological targets such as proteins, enzymes, and receptors. This compound has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential to be used in laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Este compuesto sirve como intermediario en la síntesis de diversos productos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de medicamentos con diversos efectos terapéuticos. Por ejemplo, su uso en la creación de moléculas con posibles actividades antimicrobianas, antifúngicas y antiparasitarias es de gran interés .

Intermediarios agroquímicos

En la agricultura, 4-(6-Cloro-2-metilpirimidin-4-il)morfolina se puede utilizar para sintetizar compuestos que protegen los cultivos de plagas y enfermedades. Su papel en la producción de agroquímicos es crucial para mejorar el rendimiento y la calidad de los cultivos .

Ciencia de los materiales

El anillo de morfolina presente en el compuesto proporciona un andamiaje para el desarrollo de materiales con propiedades específicas. Los investigadores pueden aprovechar esta característica para crear nuevos materiales con aplicaciones en diversas industrias, incluyendo la electrónica y los recubrimientos .

Química biológica

Debido a su similitud estructural con las bases de pirimidina en el ADN y el ARN, este compuesto se puede utilizar en estudios biológicos para comprender las interacciones y funciones del material genético. También puede servir como un bloque de construcción para diseñar moléculas que interactúan con el ADN o el ARN .

Química analítica

Como compuesto estándar o de referencia en química analítica, This compound puede ayudar en la calibración de instrumentos y el desarrollo de métodos analíticos para detectar estructuras similares en mezclas complejas .

Educación química

En entornos educativos, este compuesto se puede utilizar para demostrar diversas reacciones químicas y técnicas de síntesis. Proporciona un ejemplo práctico para que los estudiantes aprendan sobre la química heterocíclica y la importancia de los compuestos que contienen nitrógeno .

Estudios de farmacocinética y ADME-Tox

La estructura del compuesto es beneficiosa para estudiar las propiedades de farmacocinética y ADME-Tox (absorción, distribución, metabolismo, excreción y toxicidad). Los investigadores pueden modificar el compuesto para mejorar sus perfiles farmacocinéticos y reducir la toxicidad, lo cual es esencial para el desarrollo de medicamentos .

Síntesis de compuestos heterocíclicos

Los compuestos heterocíclicos son un pilar en la química medicinal. This compound se puede utilizar para sintetizar una amplia gama de compuestos heterocíclicos, los cuales son clave para descubrir nuevos medicamentos con diversas actividades farmacológicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is the lysosome , a subcellular organelle that maintains cellular homeostasis . The compound acts as a small-molecule lysosomal pH modulator .

Mode of Action

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine interacts with its target by facilitating the transmembrane transport of chloride anions . This action serves as a mobile carrier across vesicular and cellular phospholipid membranes . The compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .

Biochemical Pathways

The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .

Pharmacokinetics

Its ability to cross cellular and vesicular phospholipid membranes suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the alkalization of the lysosomal environment . This alkalization disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . This disruption can regulate cellular processes and potentially serve as a therapeutic strategy for lysosome-involved diseases .

Action Environment

The action of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is influenced by the lysosomal environment . The compound’s efficacy in alkalizing the lysosome and disrupting its pH homeostasis suggests that it may be stable and effective in the acidic environment of the lysosome . .

Análisis Bioquímico

Biochemical Properties

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis or degradation, affecting the overall metabolic pathways within the cell. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or van der Waals forces, depending on the specific biomolecule it interacts with .

Cellular Effects

The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways that are crucial for cell proliferation, leading to reduced cell growth. Additionally, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Molecular Mechanism

At the molecular level, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, either by blocking the active site or inducing conformational changes that affect the enzyme’s function. Additionally, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth, metabolism, and gene expression .

Dosage Effects in Animal Models

The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can result in toxic or adverse effects, including cellular damage, organ dysfunction, and other physiological disturbances .

Metabolic Pathways

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for nucleotide metabolism, affecting the synthesis and degradation of nucleotides. This compound can also influence metabolic flux, altering the levels of specific metabolites within the cell. These interactions can have downstream effects on cellular processes, including energy production, DNA replication, and repair .

Transport and Distribution

The transport and distribution of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can influence its efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

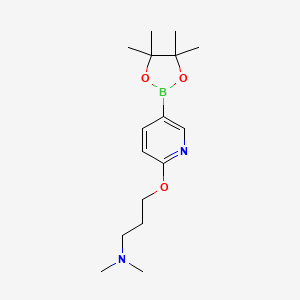

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGDYMACJFZROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604052 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22177-99-7 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)